molecular formula C11H12O3 B8797113 3-Methyl-4-(oxetan-3-YL)benzoic acid

3-Methyl-4-(oxetan-3-YL)benzoic acid

Cat. No.: B8797113
M. Wt: 192.21 g/mol
InChI Key: ZPTNIRMSPRQCMV-UHFFFAOYSA-N
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Description

3-Methyl-4-(oxetan-3-yl)benzoic acid (CAS 1392467-02-5) is a benzoic acid derivative incorporating an oxetane ring, supplied as a high-purity solid for research and development purposes . The compound has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . Oxetane-containing scaffolds like this one are valuable in medicinal chemistry for their role as versatile building blocks in the synthesis of more complex molecules . Researchers should note that certain oxetane-carboxylic acids have been reported to be unstable and may undergo unexpected isomerization to form lactones during storage at room temperature or when subjected to mild heating . This potential instability is a critical consideration for experimental planning and compound handling to ensure reaction success and yield. Appropriate safety precautions should be observed; this compound may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . It is recommended to be handled with suitable personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-4-(oxetan-3-yl)benzoic acid

InChI

InChI=1S/C11H12O3/c1-7-4-8(11(12)13)2-3-10(7)9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

ZPTNIRMSPRQCMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2COC2

Origin of Product

United States

Comparison with Similar Compounds

3-Methoxy-4-(oxetan-3-yloxy)benzoic acid (C₁₁H₁₂O₅, MW: 224.22 g/mol)

  • Structural Differences : Replaces the methyl group with a methoxy group and introduces an oxygen bridge to the oxetan ring.
  • Impact : Increased polarity due to the methoxy and additional ether linkage, leading to higher topological polar surface area (TPSA) compared to the target compound. This enhances solubility in polar solvents .

    4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (C₁₁H₉F₃O₄, MW: 262.19 g/mol)

  • Structural Differences : Substitutes the methyl group with a trifluoromethyl (CF₃) group.

Table 1: Oxetan-Substituted Benzoic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Methyl-4-(oxetan-3-yl)benzoic acid C₁₁H₁₂O₃ 192.21 Methyl, oxetan
3-Methoxy-4-(oxetan-3-yloxy)benzoic acid C₁₁H₁₂O₅ 224.22 Methoxy, oxetan-ether
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid C₁₁H₉F₃O₄ 262.19 Trifluoromethyl, oxetan-ether

Methyl/Methoxy-Substituted Benzoic Acids

4-Methoxy-3-methylbenzoic acid (C₉H₁₀O₃, MW: 166.17 g/mol)

  • Structural Differences : Lacks the oxetan ring; contains a methoxy group at the 4-position and methyl at the 3-position.
  • Impact : Reduced steric hindrance and molecular weight compared to the target compound. Lower TPSA (46.53 Ų) suggests decreased solubility in aqueous media .

Table 2: Methyl/Methoxy-Substituted Benzoic Acids

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų)
4-Methoxy-3-methylbenzoic acid C₉H₁₀O₃ 166.17 46.53
This compound C₁₁H₁₂O₃ 192.21 ~54.99*

*Estimated TPSA based on oxetan’s oxygen contribution.

Sulfonamide and Boronate Derivatives

3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid (C₁₅H₁₅NO₄S, MW: 305.35 g/mol)

  • Structural Differences : Incorporates a sulfonamide group at the 4-position.
  • 3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid (C₁₄H₁₈BO₄, MW: 267.10 g/mol)
  • Structural Differences : Features a boronate ester group for Suzuki-Miyaura cross-coupling applications.

  • Impact : The boronate group enables participation in catalytic reactions, distinguishing it from the target compound in synthetic utility .

Table 3: Sulfonamide and Boronate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups
3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid C₁₅H₁₅NO₄S 305.35 Sulfonamide
3-Methyl-4-(tetramethyl-dioxaborolan-2-yl)benzoic acid C₁₄H₁₈BO₄ 267.10 Boronate ester

Heterocyclic Derivatives

3-Methyl-4-(quinazolin-4(3H)-one)benzoic acid

  • Structural Differences: Substitutes the oxetan with a quinazolinone heterocycle.

Key Findings and Implications

  • Oxetan vs. Methoxy : Oxetan-substituted derivatives exhibit higher solubility and metabolic stability compared to methoxy analogs, making them preferable in pharmacokinetic optimization .
  • Electron-Withdrawing Groups : Trifluoromethyl and sulfonamide groups increase acidity and lipophilicity, which may enhance blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis begins with 3-(4-bromophenyl)-3-methyloxetane, which undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexane at −78°C. Subsequent carboxylation with carbon dioxide gas introduces the carboxylic acid functionality.

Critical parameters :

  • Temperature control : Maintaining −78°C via dry ice-acetone cooling prevents premature decomposition of the aryl lithium intermediate.

  • Gas delivery : CO₂ is generated from dry ice in a separate flask and introduced via needle to ensure consistent bubbling.

  • Stoichiometry : A 1.15:1 molar ratio of n-BuLi to bromide substrate minimizes side reactions.

Stepwise Procedure

  • Lithiation :

    • Charge a flame-dried 250 mL three-necked flask with 3-(4-bromophenyl)-3-methyloxetane (1.05 g, 4.62 mmol) and THF (35 mL).

    • Cool to −78°C under N₂ atmosphere.

    • Add n-BuLi (1.6 M in hexanes, 3.32 mL, 5.32 mmol) dropwise over 10 min.

    • Stir for 1 h at −78°C.

  • Carboxylation :

    • Bubble CO₂ gas through the reaction mixture for 20 min, forming a white suspension.

    • Warm to room temperature and quench with H₂O (10 mL).

  • Workup :

    • Evaporate THF under reduced pressure.

    • Extract with ethyl acetate/hexanes (1:1, 3 × 25 mL).

    • Acidify the aqueous layer to pH 2–3 using 4 M HCl.

    • Collect precipitate via vacuum filtration and dry under high vacuum.

Yield : 456 mg (51%) as a white solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 12.9 (s, 1H, COOH), 7.90 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 4.75 (d, J = 6.0 Hz, 2H, OCH₂), 4.55 (d, J = 6.0 Hz, 2H, OCH₂), 1.65 (s, 3H, CH₃).

  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 167.8 (COOH), 144.2 (Cquat-Ar), 132.1 (CH-Ar), 129.4 (CH-Ar), 127.3 (Cquat-Ox), 76.9 (OCH₂), 44.8 (Cquat-CH₃), 22.1 (CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₁H₁₂O₃ [M+H]⁺ 193.0865, found 193.0869.

Physicochemical Properties

PropertyValue
Molecular formulaC₁₁H₁₂O₃
Molecular weight192.21 g/mol
Melting point182–184°C (dec.)
LogP (calc.)1.9 ± 0.3
Aqueous solubility0.12 mg/mL (pH 7.4)

Alternative Synthetic Strategies

Oxetane Ring Construction Post-Functionalization

Late-stage oxetane formation could proceed via cyclization of a 1,3-diol precursor:

  • Starting material : 4-(2-Bromo-2-methylpropoxy)benzoic acid.

  • Base : KOtBu (2.5 equiv), DMF, 100°C.

Challenges :

  • Competing elimination to form alkenes.

  • Low yields in strained ring systems.

Process Optimization and Scale-Up Considerations

Limitations of the Lithiation Route

  • Low-temperature dependency : Scaling beyond 100 g requires specialized equipment.

  • Moisture sensitivity : Strict anhydrous conditions are mandatory to prevent proto-debromination.

In Situ FTIR Monitoring

Implementing real-time infrared spectroscopy could optimize CO₂ dosing by tracking the 1680 cm⁻¹ carbonyl stretch.

Purification Alternatives

  • Chromatography : Silica gel (EtOAc/hexanes, 1:3) improves purity to >98% but reduces yield to 40%.

  • Recrystallization : Ethanol/H₂O (4:1) affords needles with 99.5% purity (DSC).

Applications in Medicinal Chemistry

Role of the Oxetane Moiety

  • Solubility enhancement : Reduces LogP by 0.8 units vs. tert-butyl analogues.

  • Metabolic resistance : Shields adjacent C-H bonds from cytochrome P450 oxidation.

Case Study: BTK Inhibitors

Incorporating 4-(3-methyloxetan-3-yl)benzoic acid into Bruton’s tyrosine kinase (BTK) inhibitors improved aqueous solubility from <0.01 mg/mL to 0.12 mg/mL while maintaining nanomolar potency .

Q & A

Q. What synthetic routes are recommended for preparing 3-Methyl-4-(oxetan-3-yl)benzoic acid?

  • Methodological Answer : Synthesis typically involves functionalizing the benzoic acid core with methyl and oxetane groups. A plausible route includes:

Friedel-Crafts Alkylation : Introduce the methyl group using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Oxetane Ring Formation : Employ cycloaddition or nucleophilic substitution to attach the oxetane moiety. For example, react 4-hydroxybenzoic acid with oxetane-3-yl bromide in the presence of a base (e.g., K₂CO₃) .
Key Considerations : Steric hindrance from the methyl group may necessitate elevated temperatures (80–120°C) and extended reaction times. Monitor progress via TLC or HPLC .

StepReagents/CatalystsConditionsYield Optimization Tips
MethylationCH₃Cl, AlCl₃0–5°C, anhydrousUse slow reagent addition to minimize side products
Oxetane AttachmentOxetane-3-yl bromide, K₂CO₃Reflux in DMF, 12–24 hrsPurify intermediates via column chromatography

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) to identify methyl (δ ~2.3 ppm) and oxetane protons (δ ~4.5–5.0 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and oxetane carbons .
  • LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). ESI-MS in negative mode detects [M-H]⁻ ions for accurate mass validation .
  • Melting Point Analysis : Compare observed mp (e.g., 139–140°C) with literature to assess purity .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the methyl and oxetane groups?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve electrophilic substitution efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity under controlled microwave irradiation (e.g., 100 W, 80°C) .
  • Computational Modeling : Use DFT calculations (Gaussian 16) to predict transition states and optimize reaction pathways .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer :
  • Experimental Determination : Use the shake-flask method to measure solubility in DMSO, water, and n-octanol. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-(oxetan-3-yl)benzoic acid derivatives) to identify trends .

Q. How does this compound interact with microbial models like Saccharomyces cerevisiae?

  • Methodological Answer :
  • Toxicity Assays : Perform dose-response studies (0.1–10 mM) to determine IC₅₀ using viability stains (e.g., propidium iodide) .
  • Transcriptomic Analysis : RNA-seq to identify upregulated genes (e.g., multidrug transporters like TPO1) under benzoic acid stress .
  • Metabolite Profiling : LC-MS/MS to track intracellular amino acid depletion linked to stress tolerance mechanisms .

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